![molecular formula C24H26N2O5S B2746429 N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 941891-46-9](/img/structure/B2746429.png)
N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibacterial properties . The naphthalene and morpholine moieties in the compound could potentially contribute to its lipophilicity and solubility, respectively .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings (naphthalene and morpholine) and functional groups (sulfonamide and dihydrobenzo[b][1,4]dioxine). The presence of these groups could potentially influence the compound’s reactivity and interactions with biological targets .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups and overall structure. For example, the naphthalene moiety could contribute to its lipophilicity, while the morpholine ring could enhance its solubility in water .Scientific Research Applications
Synthesis and Structure Elucidation in Anti-Cancer Studies
Research has explored the synthesis of compounds with structures similar to N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, demonstrating potent activity against PI3K and DNA-PK. These compounds have shown significant anti-proliferative activity against various cancer cell lines, highlighting their potential as anti-cancer agents (Morrison et al., 2016).
Applications in Enzyme Inhibition
Studies have shown that derivatives of this compound exhibit promising enzyme inhibition activities. These compounds have been found to be effective inhibitors of enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, making them relevant in the study of diseases where these enzymes play a crucial role (Irshad et al., 2016).
Antimicrobial and Antifungal Applications
Sulfonamides derivatives based on 1,4-Benzodioxane, including structures similar to the compound , have shown proficient antimicrobial activities. They have demonstrated effectiveness against a panel of bacterial and fungal species, suggesting their potential use in developing new antimicrobial agents (Irshad, 2018).
Pharmacological Evaluation in Cancer Research
Certain sulfonamides possessing a 1,4-Benzodioxane nucleus, similar to the compound of interest, have been synthesized and evaluated for their pharmacological properties. These compounds have exhibited significant cytotoxic activities against various cancer cell lines, indicating their potential as anticancer agents (Irshad et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve exploring its potential as a pharmaceutical drug, particularly given the known antibacterial properties of sulfonamides. Studies could also investigate its physical and chemical properties in more detail, as well as its safety and potential side effects .
Properties
IUPAC Name |
N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c27-32(28,19-8-9-23-24(16-19)31-15-14-30-23)25-17-22(26-10-12-29-13-11-26)21-7-3-5-18-4-1-2-6-20(18)21/h1-9,16,22,25H,10-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPKQHHKEGWCRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
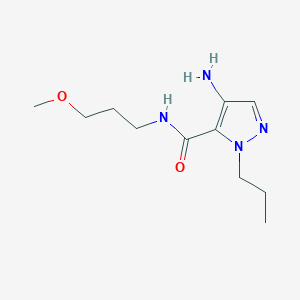
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2746348.png)
![methyl 3-(2-methoxyethyl)-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2746349.png)
![3,9-dimethyl-1,7-dipropyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-di one](/img/structure/B2746352.png)
![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2746353.png)
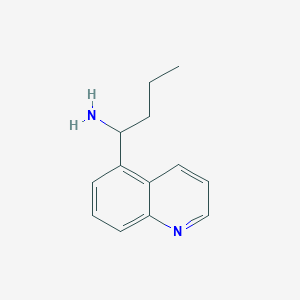
![1-Iodo-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2746356.png)

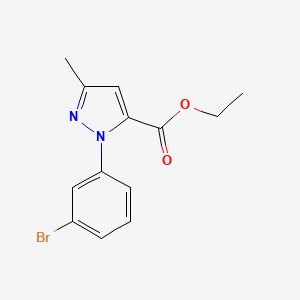
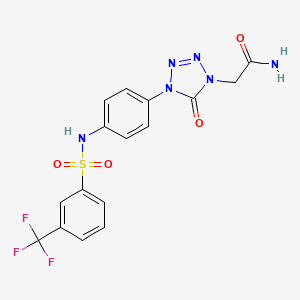
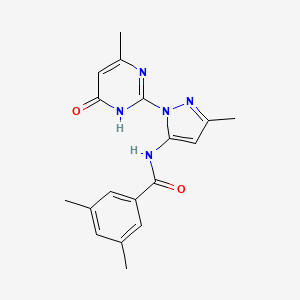

![(8-Oxa-2-azaspiro[4.5]decan-4-yl)methanol hydrochloride](/img/structure/B2746367.png)

